1-(3,4-dihydroquinolin-1(2H)-yl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone
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Overview
Description
2-{2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}-1-(1,2,3,4-Tetrahydroquinolin-1-yl)Ethan-1-one is a complex organic compound that features a combination of fluorophenyl, oxadiazole, pyrrole, and tetrahydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}-1-(1,2,3,4-Tetrahydroquinolin-1-yl)Ethan-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenyl group. The pyrrole ring is then synthesized and coupled with the oxadiazole derivative. Finally, the tetrahydroquinoline moiety is introduced to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}-1-(1,2,3,4-Tetrahydroquinolin-1-yl)Ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups .
Scientific Research Applications
2-{2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}-1-(1,2,3,4-Tetrahydroquinolin-1-yl)Ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Mechanism of Action
The mechanism of action of 2-{2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}-1-(1,2,3,4-Tetrahydroquinolin-1-yl)Ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-4,6-Diphenyl-1,3,5-Triazine: This compound shares the fluorophenyl group but has a different core structure.
1-(4-Fluorophenyl)Ethanone: Another compound with the fluorophenyl group, but with a simpler structure.
2,2,2-Trifluoro-1-Phenylethanone: Similar in having a fluorinated phenyl group, but with different functional groups.
Uniqueness
2-{2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}-1-(1,2,3,4-Tetrahydroquinolin-1-yl)Ethan-1-one is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .
Properties
Molecular Formula |
C23H19FN4O2 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]ethanone |
InChI |
InChI=1S/C23H19FN4O2/c24-18-11-9-17(10-12-18)22-25-23(30-26-22)20-8-4-13-27(20)15-21(29)28-14-3-6-16-5-1-2-7-19(16)28/h1-2,4-5,7-13H,3,6,14-15H2 |
InChI Key |
KYAIKCPKAYGBLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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